molecular formula C16H13N3O2 B1412426 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester CAS No. 1310684-30-0

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester

Cat. No.: B1412426
CAS No.: 1310684-30-0
M. Wt: 279.29 g/mol
InChI Key: GKBYRUWTGHKMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester is a synthetic quinoxaline derivative intended for research use in early drug discovery. Quinoxaline, a heterocyclic compound formed by fusing a benzene ring with a pyrazine ring, serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities . This specific ester derivative is of significant interest for the design and synthesis of novel small molecule inhibitors. The core structure of quinoxaline is a key pharmacophore in developing inhibitors for various enzymatic targets. Recent research highlights the potential of quinoxaline-based compounds as potent inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1), a target for diseases like non-alcoholic steatohepatitis (NASH) and multiple sclerosis . Furthermore, carboxylic acid derivatives of similar nitrogen-containing heterocycles are extensively investigated for their role in inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), a target in oncology and immunology . The ethyl ester functional group in this compound makes it a versatile synthetic intermediate, which can be hydrolyzed to the corresponding carboxylic acid for further derivatization or to probe essential pharmacophore interactions within enzyme binding pockets . Researchers can utilize this compound as a building block for constructing more complex molecules or as a starting point for structure-activity relationship (SAR) studies. Quinoxaline derivatives have demonstrated a wide range of pharmacological properties in scientific research, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 3-pyridin-4-ylquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-2-21-16(20)15-14(11-7-9-17-10-8-11)18-12-5-3-4-6-13(12)19-15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBYRUWTGHKMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction Method

One common method for synthesizing this compound involves the reaction of 2-chloroquinoxaline with pyridine-4-carboxylic acid in the presence of a base, followed by esterification with ethanol. This approach utilizes nucleophilic aromatic substitution as a key step in forming the carbon-carbon bond between the quinoxaline and pyridine rings.

Reaction Conditions:

  • Temperature: 80-100°C
  • Solvent: DMF (Dimethylformamide)
  • Base: Sodium carbonate (Na₂CO₃)
  • Reaction time: 4-6 hours
  • Esterification: Ethanol with catalytic H₂SO₄

Alternative Synthetic Approach

An alternative approach involves the cyclization of appropriate diamino precursors with pyridine-containing α-diketones. This method allows for the simultaneous formation of the quinoxaline ring and incorporation of the pyridine moiety.

Table 1: Reaction Conditions for Cyclization Method

Parameter Condition Yield (%)
Temperature 110-120°C 65-70
Solvent Acetic acid -
Catalyst p-Toluenesulfonic acid -
Reaction time 8-10 hours -
Purification Column chromatography -

Modified Synthetic Approaches

Copper-Catalyzed Coupling Method

Recent advancements in synthetic methodologies have led to the development of copper-catalyzed coupling reactions for the synthesis of this compound. This approach offers advantages in terms of milder reaction conditions and potentially higher yields.

The synthesis involves a copper-catalyzed cross-coupling reaction between 3-bromoquinoxaline-2-carboxylic acid ethyl ester and 4-pyridylboronic acid. The reaction proceeds through a transmetalation step, followed by reductive elimination to form the desired carbon-carbon bond.

Reaction Conditions:

  • Catalyst: Cu(OAc)₂
  • Ligand: 1,10-phenanthroline
  • Base: K₂CO₃
  • Solvent: DMSO
  • Temperature: 80°C
  • Reaction time: 12 hours

Palladium-Catalyzed Suzuki Coupling

An efficient method for the preparation of this compound involves palladium-catalyzed Suzuki coupling. This approach utilizes 3-bromoquinoxaline-2-carboxylic acid ethyl ester and 4-pyridylboronic acid as key starting materials.

Table 2: Optimization of Palladium-Catalyzed Coupling

Entry Catalyst Base Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 90 75
2 Pd(dppf)Cl₂ K₃PO₄ THF 70 68
3 Pd(OAc)₂/PPh₃ Cs₂CO₃ DMF 100 82
4 Pd₂(dba)₃ NaOH Toluene/EtOH 85 70

Cyclization-Based Synthesis

Quinoxaline Ring Formation

A key step in the synthesis of this compound involves the formation of the quinoxaline ring system. This can be achieved through the condensation of o-phenylenediamine with an appropriate α-dicarbonyl compound containing the pyridine moiety.

Research findings indicate that the reaction proceeds efficiently under acidic conditions, with acetic acid serving as both solvent and catalyst. The reaction typically requires heating at 80-90°C for 3-4 hours to achieve complete conversion.

Pyridine Incorporation

The incorporation of the pyridine ring can be achieved through various methods, including:

  • Direct coupling of pyridine-4-boronic acid with a halogenated quinoxaline derivative
  • Condensation of o-phenylenediamine with a pyridine-containing α-dicarbonyl compound
  • Sequential functionalization of the quinoxaline core

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory procedures with modifications to enhance efficiency and yield. The use of continuous flow reactors and automated systems can significantly improve the production process.

Continuous Flow Synthesis

Continuous flow synthesis offers several advantages over batch processes, including:

  • Better heat transfer and temperature control
  • Improved mixing and mass transfer
  • Enhanced safety for exothermic reactions
  • Easier scale-up and process validation

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Process Continuous Flow
Reaction time 4-6 hours 30-45 minutes
Yield 65-70% 75-80%
Purity 95% 98%
Solvent usage High Reduced by 40%
Energy consumption High Moderate
Scale-up efficiency Moderate High

Process Optimization

Industrial production requires careful optimization of reaction parameters to maximize yield and purity while minimizing waste and energy consumption. Key optimization parameters include:

  • Reagent stoichiometry
  • Reaction temperature and time
  • Catalyst loading
  • Solvent selection
  • Purification methods

Synthesis of Related Compounds

The synthesis of related compounds, such as 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, provides valuable insights into potential synthetic routes for this compound.

A one-step protocol for the synthesis of 3-pyridyl-substituted quinazoline derivatives from anthranilic acid esters has been reported. This approach involves the reaction of N-pyridyl ureas with anthranilic acid ethyl ester, resulting in the formation of the desired heterocyclic system.

The reaction proceeds through the initial formation of ethyl 2-(3-(5-methylpyridin-2-yl)ureido)benzoate, which undergoes further cyclocondensation to afford the final product. This methodology could potentially be adapted for the synthesis of this compound by using appropriate starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoxalines and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in organic synthesis.

Biology

In biological assays, this compound has shown promise as an inhibitor of specific enzymes. Its mechanism of action typically involves binding to the active site of enzymes, effectively blocking substrate access and modulating cellular processes.

Medicine

Research indicates potential therapeutic effects, particularly in:

  • Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines.
  • Antimicrobial Properties: It has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Industrial Applications

In industry, this compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for heterocyclesVersatile in organic synthesis
BiologyEnzyme inhibitorEffective against specific enzymes
MedicineAnticancer and antimicrobial researchExhibits cytotoxicity against cancer cell lines
IndustryOrganic semiconductors and LEDsUnique electronic properties

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various derivatives derived from this compound. The results indicated significant inhibition of proliferation in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of Gram-positive bacteria. These findings highlight its potential role in developing new antibacterial agents.

Mechanism of Action

The mechanism by which 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include modulation of signal transduction processes and interference with cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structure Variations

Quinoxaline vs. Quinoline Derivatives
  • 4-Chloro-8-methyl-quinoline-3-carboxylic acid ethyl ester (): Core: Quinoline (one nitrogen in fused benzene-pyridine system) vs. quinoxaline (two nitrogens in fused benzene-diazine system). Substituents: Chloro and methyl groups at positions 4 and 8, respectively. Implications: Quinoline derivatives exhibit distinct electronic properties due to reduced nitrogen density, which may alter binding affinity in biological targets compared to quinoxalines.
Thiazole-Based Analogues
  • 2-(3-Pyridyl)-4-thiazolecarboxylic acid ethyl ester (): Core: Thiazole (five-membered ring with sulfur and nitrogen) vs. quinoxaline. Substituents: Pyridin-3-yl group at position 2.

Substituent and Functional Group Comparisons

Ester vs. Carboxylic Acid Derivatives
  • 3-((1H-Indol-5-yl)amino)quinoxaline-2-carboxylic acid (): Functional Group: Carboxylic acid at position 2 vs. ethyl ester. Implications: The ester form (target compound) offers higher lipophilicity (logP ~2.38 inferred from analogues ), enhancing membrane permeability. The acid form is more polar, favoring solubility in aqueous environments .
Amino vs. Pyridinyl Substituents
  • 2-Amino-quinoline-3-carboxylic acid ethyl ester (): Substituent: Amino group at position 2 vs. pyridin-4-yl at position 3.

Physicochemical Properties

Compound Name Core Structure Molecular Weight logP Key Substituents
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester Quinoxaline ~311.32* ~2.5* Pyridin-4-yl, ethyl ester
4-Chloro-8-methyl-quinoline-3-carboxylic acid ethyl ester Quinoline 279.73 ~3.0 Cl, CH₃
2-(3-Pyridyl)-4-thiazolecarboxylic acid ethyl ester Thiazole 234.27 2.38 Pyridin-3-yl
3-((1H-Indol-5-yl)amino)quinoxaline-2-carboxylic acid Quinoxaline 351.38 ~1.8 Indol-5-yl, carboxylic acid

*Estimated based on structural similarity to .

Biological Activity

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline core fused with a pyridine ring, which contributes to its unique chemical reactivity and biological properties. The compound is synthesized through various methods, typically involving the condensation of pyridine-4-carboxylic acid with 2-chloroquinoxaline followed by esterification with ethanol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in modulating signal transduction pathways and interfering with cellular metabolism .

Biological Activities

Anticancer Activity : Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including prostate cancer cells (PC3), where it showed comparable activity to established chemotherapeutics like doxorubicin .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial properties. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial effect highlights its potential for development into therapeutic agents for infectious diseases .

Enzyme Inhibition : A notable application of this compound is as an inhibitor of the enzyme Pim-1 kinase, which is implicated in various cancers. Structure-activity relationship (SAR) studies have shown that modifications at specific positions on the quinoxaline ring can enhance inhibitory potency .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AnticancerProstate cancer (PC3 cells)IC50 comparable to doxorubicin
AntimicrobialGram-positive bacteriaSignificant inhibition
Enzyme InhibitionPim-1 kinasePotent inhibition

Notable Research Findings

  • Anticancer Efficacy : In a study evaluating various quinoxaline derivatives, this compound was identified as one of the most promising candidates for further development due to its selective inhibition of cancer cell proliferation .
  • Mechanistic Insights : Investigations into its mechanism revealed that the compound's ability to form stable complexes with target enzymes significantly contributes to its biological efficacy, underscoring the importance of structural modifications in enhancing activity .
  • Selectivity Profile : The compound was tested against a panel of mammalian protein kinases, demonstrating selectivity that could be advantageous in minimizing off-target effects in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester, and how can reaction efficiency be optimized?

The synthesis of pyridinyl-quinoxaline esters typically involves multi-step reactions, such as coupling pyridine derivatives with quinoxaline precursors followed by esterification. For example, analogous compounds like 4-amino-8-bromoquinoline-3-carboxylic acid ethyl ester are synthesized via nucleophilic substitution and esterification under controlled conditions (e.g., using ethanol as a solvent and acid catalysis) . To optimize efficiency:

  • Use catalysts like HATU or DCC for carboxyl activation during ester formation.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates .
  • Purify via column chromatography with gradients of ethyl acetate/hexane to isolate the ester product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm the ester group (δ ~4.2–4.4 ppm for –OCH2CH3) and pyridinyl/quinoxaline protons (aromatic regions δ 7.0–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What are the critical storage and handling protocols to ensure compound stability?

  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Handling : Use gloves, lab coats, and fume hoods to avoid skin/eye contact, as related esters can cause irritation (e.g., H315/H319 hazards) .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly in neurological or oncological contexts?

  • Receptor Binding Assays : Test affinity for GABA(A) or 5-HT receptors using radioligand displacement (e.g., [3H]-muscimol for GABA(A)) .
  • Cellular Signaling Pathways : Measure cAMP/PKA modulation in vascular smooth muscle cells via ELISA or FRET-based biosensors .
  • Antitumor Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and compare IC50 values to reference drugs like cisplatin .

Q. What strategies resolve contradictions in reported pharmacological data for related esters?

  • Dose-Response Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to account for variability .
  • Metabolite Profiling : Identify active/inactive metabolites via LC-MS to clarify discrepancies in efficacy .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., trifluoro-substituted pyridinyl esters) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., PKA or 5-HT3 receptors) .
  • QSAR Studies : Corporate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) to optimize pharmacokinetics .
  • ADMET Prediction : Employ SwissADME to forecast absorption, toxicity, and metabolic stability early in design .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

  • Catalytic Efficiency : Replace stoichiometric reagents (e.g., HATU) with recyclable catalysts (e.g., polymer-supported DMAP) to reduce costs .
  • Byproduct Management : Optimize workup procedures (e.g., aqueous washes for acid removal) and employ continuous flow reactors for reproducibility .
  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction parameters during scale-up .

Methodological Considerations

  • Contradictory Data : Cross-validate spectral data (e.g., compare NMR shifts with PubChem records) and replicate assays in triplicate .
  • Safety Compliance : Follow GHS guidelines for hazard communication (e.g., H315/H319 warnings) and ensure waste disposal aligns with local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-Pyridin-4-yl-quinoxaline-2-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.